molecular formula C4H7Cl2NO B14324625 2,3-Dichloro-N-methylpropanamide CAS No. 105552-93-0

2,3-Dichloro-N-methylpropanamide

Katalognummer: B14324625
CAS-Nummer: 105552-93-0
Molekulargewicht: 156.01 g/mol
InChI-Schlüssel: IJODUKFWIYELHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorine atoms and a methyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

2,3-Dichloropropionyl chloride+MethylamineThis compound+HCl\text{2,3-Dichloropropionyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2,3-Dichloropropionyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-N-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce 2,3-dichloropropanoic acid and methylamine.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,3-Dichloropropanoic acid and methylamine.

    Reduction: Corresponding amine.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with proteins and nucleic acids, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dichloro-2-methylpropanamide
  • N-methylpropanamide
  • 2,3-Dichloro-N-cyclohexyl-2-methylpropanamide

Uniqueness

2,3-Dichloro-N-methylpropanamide is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties.

Eigenschaften

CAS-Nummer

105552-93-0

Molekularformel

C4H7Cl2NO

Molekulargewicht

156.01 g/mol

IUPAC-Name

2,3-dichloro-N-methylpropanamide

InChI

InChI=1S/C4H7Cl2NO/c1-7-4(8)3(6)2-5/h3H,2H2,1H3,(H,7,8)

InChI-Schlüssel

IJODUKFWIYELHO-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.